molecular formula C8H17Cl2N3 B1524744 2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride CAS No. 1354951-26-0

2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride

Cat. No. B1524744
CAS RN: 1354951-26-0
M. Wt: 226.14 g/mol
InChI Key: JDMVVPJXZANJEM-UHFFFAOYSA-N
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Description

“2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride” is a chemical compound with the CAS Number: 1354951-26-0 . It is a white to off-white powder that is water-soluble and can be easily dissolved in various organic solvents.


Molecular Structure Analysis

The molecular formula of this compound is C8H17Cl2N3 . The InChI code is 1S/C8H15N3.2ClH/c9-3-5-11-4-1-2-8(6-10)7-11;;/h8H,1-2,4-7,10H2;2*1H .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder. It is water-soluble and can be easily dissolved in various organic solvents. The molecular weight is 226.15 .

Scientific Research Applications

Pharmacology

Pharmacologically, 2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride could serve as a precursor in the synthesis of pharmacologically active compounds . For instance, piperidine derivatives are known to be central to a number of therapeutic agents, including antidepressants , antipsychotics , and analgesics . Its role in the development of inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 , which is associated with cortisol abnormalities, highlights its potential in creating new treatments for endocrine disorders.

Chemical Synthesis

In the realm of chemical synthesis, this compound can be used as an intermediate in the enantioselective synthesis of complex molecules. Its structure is conducive to asymmetric hydrogenation reactions , which are pivotal in producing chiral molecules that are important in the pharmaceutical industry.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[3-(aminomethyl)piperidin-1-yl]acetonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c9-3-5-11-4-1-2-8(6-10)7-11;;/h8H,1-2,4-7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMVVPJXZANJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC#N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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